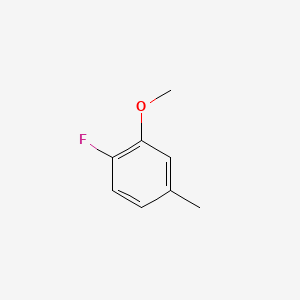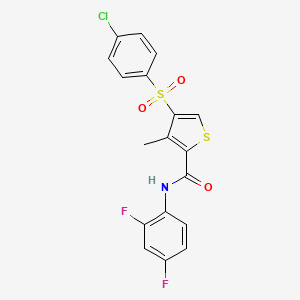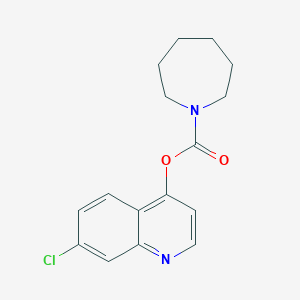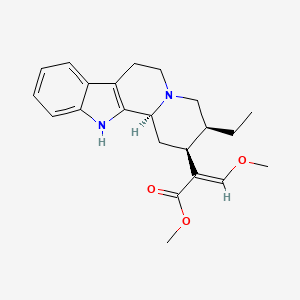
2-Fluoro-5-methylanisole
説明
2-Fluoro-5-methylanisole (FMA) is a volatile organic compound (VOC) that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. FMA is a colorless liquid with a strong odor, and is soluble in water and most organic solvents. It is a highly reactive compound, and is used in a variety of chemical reactions. FMA has been studied extensively in the laboratory, and its applications in scientific research are diverse.
科学的研究の応用
Metabonomic Assessment in Earthworm Toxicity Studies
2-Fluoro-5-methylanisole has been studied in the context of metabonomics, particularly assessing its toxicity. Using high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy, researchers have investigated the toxicant-induced biochemical changes in earthworms (Eisenia veneta). This study demonstrated that exposure to this compound could lead to a decrease in specific resonances from compounds like 2-hexyl-5-ethyl-3-furansulfonate, indicating potential as a novel biomarker for xenobiotic toxicity (Bundy et al., 2002).
Chemical Synthesis for Dye Manufacturing
Another application of related compounds to this compound is in the synthesis of dyes. For example, 4-bromo-3-methylanisole, used in synthesizing black fluorane dye, has been prepared through a continuous homogeneous bromination technology in a modular microreaction system. This process showed high selectivity and minimal byproduct formation, indicating a more efficient method for dye synthesis compared to traditional batch processes (Xie et al., 2020).
Spectroscopy and Molecular Conformation Analysis
Spectroscopic techniques like resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) have been employed to study the molecular conformations of compounds similar to this compound. These studies provide insights into how different substituents affect molecular conformation and transition energies, which are essential for understanding the chemical behavior of such molecules (Dai, Zhang, & Du, 2020).
Electrophilic Aromatic Substitution Mechanism Studies
The mechanism of electrophilic aromatic substitution has been studied using compounds like 4-fluoroanisole, which shares similarities with this compound. Understanding these mechanisms is crucial for developing new synthetic pathways for various aromatic compounds, including those used in pharmaceuticals and agrochemicals (Bloomfield et al., 1983).
作用機序
Target of Action
2-Fluoro-5-methylanisole (FMA) is a chemical compound that is primarily used in research and experimental settings
Mode of Action
It is known to undergo copolymerization with other monomers . This process involves the reaction of FMA with other monomers to form a polymer, which can have various applications, such as the formation of hydrogels useful for ophthalmic lenses .
Biochemical Pathways
The process of copolymerization, in which fma is involved, can have various effects on biochemical pathways, depending on the other monomers involved and the resulting polymer’s properties .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (14015 g/mol) and density (107 g/mL at 25 °C), can influence its pharmacokinetic properties .
Result of Action
Its ability to undergo copolymerization and form hydrogels suggests that it can influence the physical properties of biological tissues, such as their elasticity and permeability .
Action Environment
The action, efficacy, and stability of FMA can be influenced by various environmental factors. For instance, its chemical stability can be affected by factors such as temperature and pH. Moreover, its efficacy and action can be influenced by the presence of other chemicals in the environment, such as the monomers with which it can copolymerize .
生化学分析
Biochemical Properties
2-Fluoro-5-methylanisole plays a significant role in biochemical reactions, particularly in the formation of hydrogels for ophthalmic lenses. It interacts with various biomolecules, including enzymes and proteins, to form stable copolymers. The compound’s ability to block UV light to a certain extent and increase water content and oxygen permeability in hydrogels highlights its importance in biochemical applications . Additionally, this compound’s interaction with antibacterial silver and platinum nanoparticles enhances the biocompatibility and stability of the resulting hydrogels .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can slightly increase water content and oxygen permeability in hydrogels, which may impact cellular function . Its primary role in blocking UV light suggests that it may protect cells from UV-induced damage, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to undergo copolymerization with other monomers and nanoparticles suggests that it forms stable complexes with these molecules, enhancing their stability and functionality . Additionally, its role in blocking UV light may involve interactions with specific proteins or enzymes that mediate UV absorption and protection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, particularly in terms of stability and degradation. The compound’s stability in hydrogels is influenced by its interactions with nanoparticles and other monomers, which can enhance its long-term effects on cellular function . Studies have shown that the water content and oxygen permeability of hydrogels containing this compound increase over time, indicating its sustained impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance the stability and biocompatibility of hydrogels, while at high doses, it may exhibit toxic or adverse effects . Threshold effects observed in these studies suggest that careful dosage optimization is necessary to achieve the desired biochemical outcomes without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the formation of hydrogels and the interaction with nanoparticles. The compound’s ability to undergo copolymerization with other monomers suggests that it participates in complex metabolic processes that enhance the stability and functionality of the resulting materials . Additionally, its interactions with enzymes and cofactors may influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, enhancing its biochemical effects . The compound’s ability to block UV light and increase water content and oxygen permeability in hydrogels suggests that it may be preferentially localized in areas requiring UV protection and enhanced hydration .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with nanoparticles and other monomers suggest that it may be localized in areas where these molecules are active, enhancing their stability and functionality . Additionally, its role in blocking UV light may involve localization in cellular compartments that are particularly susceptible to UV damage .
特性
IUPAC Name |
1-fluoro-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFZLPPSEOEXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372022 | |
| Record name | 2-Fluoro-5-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63762-78-7 | |
| Record name | 2-Fluoro-5-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)
![Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate](/img/structure/B1225089.png)

![4-{2-[(4-fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B1225092.png)
![3-[2-[(E)-[1-[2-(2-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B1225094.png)
![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B1225096.png)
![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)
![(2E)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one](/img/structure/B1225101.png)
![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)